2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a phenylpiperazine moiety, and a pyrimidinyl group
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol intermediate. This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Synthesis of the Phenylpiperazine Intermediate: The next step involves the synthesis of the phenylpiperazine intermediate. This can be accomplished by reacting piperazine with bromobenzene in the presence of a base such as potassium carbonate.
Coupling with Pyrimidine: The phenylpiperazine intermediate is then coupled with a pyrimidine derivative, typically through a nucleophilic substitution reaction. This step may require a catalyst such as palladium on carbon and a suitable solvent like dimethylformamide.
Formation of the Final Product: The final step involves the coupling of the fluorophenoxy intermediate with the pyrimidine-phenylpiperazine intermediate. This can be achieved through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and molecular pathways. It can serve as a tool for investigating the mechanisms of action of related compounds and for identifying potential therapeutic targets.
Chemical Biology: The compound is used in chemical biology to probe the interactions between small molecules and biological macromolecules. This can help elucidate the molecular basis of diseases and identify new drug targets.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a valuable building block for the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and influencing cellular signaling pathways. For example, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cell proliferation, apoptosis, or other cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide can be compared with other similar compounds, such as:
2-(2-chlorophenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)propanamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The substitution of chlorine for fluorine can affect the compound’s reactivity, biological activity, and pharmacokinetic properties.
2-(2-methoxyphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)propanamide: In this compound, a methoxy group replaces the fluorine atom. The presence of the methoxy group can influence the compound’s solubility, stability, and interactions with biological targets.
2-(2-bromophenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)propanamide: This compound features a bromine atom instead of fluorine. Bromine’s larger size and different electronic properties can lead to variations in the compound’s chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-17(31-20-10-6-5-9-19(20)24)23(30)27-21-15-22(26-16-25-21)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNGKVSLQSUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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